3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one
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Overview
Description
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Cyclohexyl Group: This step involves the alkylation of a suitable cyclohexane derivative.
Final Coupling: The final step involves coupling the intermediate products under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving cell signaling pathways and receptor interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one
- 3-Cyclohexyl-1-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)propan-1-one
- 3-Cyclohexyl-1-(4-(4-aminophenyl)piperazin-1-yl)propan-1-one
Uniqueness
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. The combination of a methoxyphenyl group, a methylpyrimidinyl group, and a piperazinyl group provides a unique scaffold for the development of new compounds with specific properties.
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-19-18-23(27-21-9-11-22(32-2)12-10-21)28-25(26-19)30-16-14-29(15-17-30)24(31)13-8-20-6-4-3-5-7-20/h9-12,18,20H,3-8,13-17H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUIYSNUQDTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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